4-ethoxy-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide
Overview
Description
4-ethoxy-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group, a pyrazole ring, and an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Ethoxylation: The ethoxy group is added through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-ethoxy-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate
Uniqueness
4-ethoxy-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. Additionally, the combination of the pyrazole ring and the benzenesulfonamide group provides a distinct set of chemical properties that can be exploited in various research applications.
Properties
IUPAC Name |
4-ethoxy-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-6-22-14-7-9-15(10-8-14)23(20,21)18(4)11-16-12(2)17-19(5)13(16)3/h7-10H,6,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWPHXMAWUHVCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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